molecular formula C8H17NO B1326678 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol CAS No. 873376-29-5

2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol

Cat. No.: B1326678
CAS No.: 873376-29-5
M. Wt: 143.23 g/mol
InChI Key: DBVFKDFKCCLKPX-UHFFFAOYSA-N
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Description

“2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol” is a compound with the molecular formula C8H17NO. It has a molecular weight of 143.23 . The compound is an oil in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H17NO/c1-8(2,7-10)9-5-3-4-6-9/h10H,3-7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is an oil in its physical form . It has a molecular weight of 143.23 .

Scientific Research Applications

Organocatalysis

2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol and its derivatives have been explored for their potential in organocatalysis, particularly in catalyzing asymmetric Michael addition reactions. These reactions have been shown to proceed with good to high yield and excellent enantioselectivities, highlighting the role of hydrogen bonding between the catalyst and reactants in these processes. Such studies are crucial for understanding the catalyzing mechanisms and for the development of new organocatalysts with improved performance (Cui Yan-fang, 2008).

Spectroscopic and Physicochemical Analysis

The compound has also been the subject of structural and vibrational studies, demonstrating the importance of intramolecular OH⋯N hydrogen bonding in determining the conformational properties of related species. These findings are valuable for the development of compounds with specific physical and chemical properties, which could have applications in various fields including materials science and drug development (S. Laurella & M. Erben, 2016).

Synthesis and Characterization

Research into the synthesis and characterization of new compounds based on this compound has led to the development of novel chiral auxiliaries and selectivity markers. These compounds have been used in asymmetric aldol reactions, showcasing their utility in synthesizing enantiomerically enriched products. Such developments have implications for the pharmaceutical industry, where the synthesis of chiral molecules is of significant importance (E. Hedenström, F. Andersson, & M. Hjalmarsson, 2000).

Identification and Derivatization

The compound and its structural analogs have been identified and derivatized for various studies, including the examination of their spectroscopic properties. This research is foundational for forensic science, pharmaceutical analysis, and the development of new materials with specific optical or electronic properties (J. Nycz, T. Paździorek, G. Małecki, & Marcin Szala, 2016).

Thermodynamic and Solvation Studies

Investigations into the interactions of this compound with other molecules have provided insights into its solvation behavior and the thermodynamics of its mixtures. Such studies are crucial for understanding the solvent effects on reaction mechanisms and for the design of solvents and solvent systems that can optimize industrial chemical processes (Yameeka, Dimple, J. S. Yadav, & V. Sharma, 2013).

Catalysis and Material Science

Research into the catalytic and material applications of this compound derivatives has led to the development of new catalysts for olefin methoxycarbonylation and the elaboration of novel modified electrodes. These advancements have potential applications in sustainable chemistry, energy storage, and conversion technologies (Alexandre Massard, G. Rogez, & P. Braunstein, 2014).

Future Directions

The future directions for “2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery .

Properties

IUPAC Name

2-methyl-3-pyrrolidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(7-10)6-9-4-2-3-5-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVFKDFKCCLKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649200
Record name 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873376-29-5
Record name 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 873376-29-5
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